molecular formula C17H29N5O2 B3099498 (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1353995-37-5

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No. B3099498
CAS RN: 1353995-37-5
M. Wt: 335.4
InChI Key: UIBPYNFVGCMRIQ-ZDUSSCGKSA-N
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Description

Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound were not found in the available sources .

Scientific Research Applications

Histamine H4 Receptor Ligands

Altenbach et al. (2008) explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). They optimized potency leading to compounds with potential anti-inflammatory and antinociceptive activities, supporting the use of H4R antagonists in pain management. This study indicates the relevance of pyrimidine derivatives in developing treatments for inflammation and pain (Altenbach et al., 2008).

Anticholinesterase Activity

Pietsch, Nieger, and Gütschow (2007) synthesized tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate to explore its potential as an anticholinesterase. Their findings contribute to the development of new chemical entities targeting cholinesterase, an enzyme related to Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).

Structural Analysis and DFT Studies

Çolak et al. (2021) conducted synthesis and characterization of pyrimidine derivatives, providing insights into their molecular structure and stability via X-ray and DFT analyses. This research enhances the understanding of pyrimidine-based compounds' structural properties, relevant in drug design and material science (Çolak et al., 2021).

Synthesis of β-Amino Acids

Lakner, Chu, Negrete, and Konopelski (2003) reported on the synthesis of enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone. β-Amino acids have significant applications in pharmaceuticals and as building blocks in peptide synthesis (Lakner et al., 2003).

Malaria Treatment and Prevention

Chavchich et al. (2016) conducted studies on pyrimidine analogues for malaria treatment and prevention. They identified compounds with significant antimalarial activity, highlighting the potential of pyrimidine derivatives in developing new antimalarial agents (Chavchich et al., 2016).

properties

IUPAC Name

tert-butyl (3S)-3-[[6-(diethylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-6-21(7-2)15-10-14(18-12-19-15)20-13-8-9-22(11-13)16(23)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3,(H,18,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPYNFVGCMRIQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=NC(=C1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

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